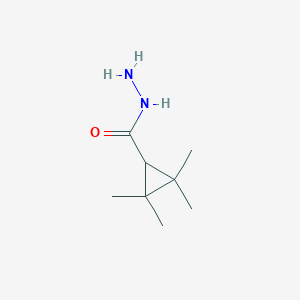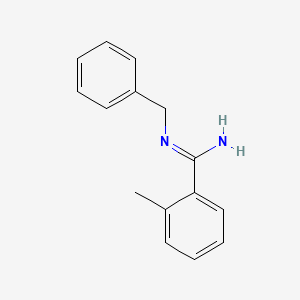
2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide is a chemical compound with a unique structure characterized by a cyclopropane ring substituted with four methyl groups and a carbohydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide typically involves the reaction of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbohydrazide product. The general reaction scheme is as follows:
Starting Material: 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
Reagent: Hydrazine
Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The carbohydrazide group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbohydrazide group.
Reduction: Amines or other reduced forms of the carbohydrazide group.
Substitution: Substituted derivatives with various functional groups replacing the carbohydrazide group.
Applications De Recherche Scientifique
2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide involves its interaction with molecular targets through its carbohydrazide group. This functional group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: A precursor in the synthesis of 2,2,3,3-Tetramethylcyclopropane-1-carbohydrazide.
2,2,3,3-Tetramethylcyclopropane-1-carboxylic Acid: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific functional group (carbohydrazide) and the presence of four methyl groups on the cyclopropane ring
Propriétés
Numéro CAS |
756830-97-4 |
|---|---|
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
2,2,3,3-tetramethylcyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C8H16N2O/c1-7(2)5(6(11)10-9)8(7,3)4/h5H,9H2,1-4H3,(H,10,11) |
Clé InChI |
NMEQIHYSRQIBRW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)C(=O)NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14113003.png)
![4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14113024.png)
![(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)
![2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14113037.png)



![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)

![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)

![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
![1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium](/img/structure/B14113069.png)
